molecular formula C17H21N3O3S B2807935 2,4-Dimethyl-6-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2097890-82-7

2,4-Dimethyl-6-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine

Cat. No. B2807935
CAS RN: 2097890-82-7
M. Wt: 347.43
InChI Key: PMCFXDGEZZQVPY-UHFFFAOYSA-N
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Description

“2,4-Dimethyl-6-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters . Numerous methods for the synthesis of pyrimidines are described .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 2-[2-(benzyloxycarbonylamino)propan-2-yl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate was synthesized, demonstrating the versatility of pyrimidine derivatives in forming structured molecules with potential for further chemical modifications and applications in material science and chemistry (Shang et al., 2012).

  • Structural, electronic, and nonlinear optical properties of thiopyrimidine derivatives were explored, showing the importance of pyrimidine rings in nonlinear optics (NLO) and electronic applications. This indicates the potential for pyrimidine derivatives, including the compound , in the development of new materials for optoelectronic applications (Hussain et al., 2020).

Applications in Heterocyclic Synthesis and Material Science

  • Utility of Enaminonitriles in Heterocyclic Synthesis discussed the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, highlighting the role of pyrimidine in synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals, agrochemicals, and new materials (Fadda et al., 2012).

  • Synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiation and their evaluation for insecticidal and antibacterial potential underscore the utility of pyrimidine derivatives in creating bioactive compounds with applications in pest control and antibacterial treatments (Deohate & Palaspagar, 2020).

Advanced Chemical Synthesis Techniques

  • Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine discusses a modified synthesis approach for a pyridine derivative, emphasizing the importance of green chemistry in synthesizing chemical intermediates, potentially applicable to the compound of interest for environmentally friendly synthesis methods (Gilbile et al., 2017).

Future Directions

Pyrimidines have shown a range of pharmacological effects and continue to be an area of active research . Future research may focus on the development of new pyrimidines as anti-inflammatory agents . Additionally, the use of heterocyclic scaffolds, many of which contain nitrogen, is expected to continue to be a key strategy in the development of clinically active drugs .

properties

IUPAC Name

4-(1-benzylsulfonylpyrrolidin-3-yl)oxy-2,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-10-17(19-14(2)18-13)23-16-8-9-20(11-16)24(21,22)12-15-6-4-3-5-7-15/h3-7,10,16H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCFXDGEZZQVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-6-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine

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